![molecular formula C17H17NO4S B6974150 [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylate ester, followed by the introduction of the phenyl group through a substitution reaction. The final step involves the addition of the pyrrolidinone moiety via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include furan-2-carboxylic acid, phenyl halides, and pyrrolidinone derivatives.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)phenyl]methyl furan-2-carboxylate
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl thiophene-2-carboxylate
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl pyrrole-2-carboxylate
Uniqueness
Compared to similar compounds, [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[3-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-18-8-7-15(16(18)19)23-13-5-2-4-12(10-13)11-22-17(20)14-6-3-9-21-14/h2-6,9-10,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDCEICMMKNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=CC=CC(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974070.png)
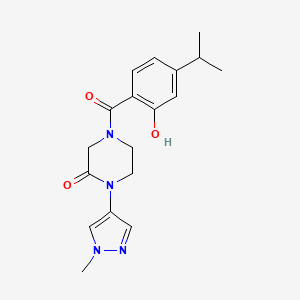
![N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6974098.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974104.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6974116.png)
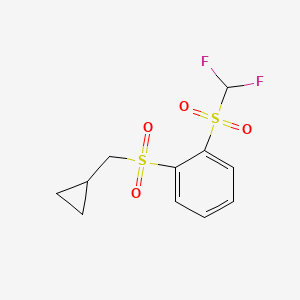
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974132.png)
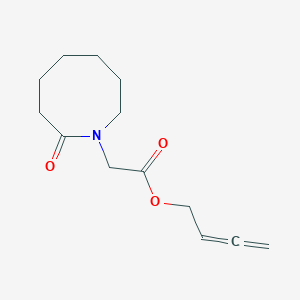
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate](/img/structure/B6974144.png)
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)
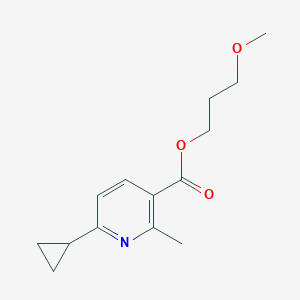

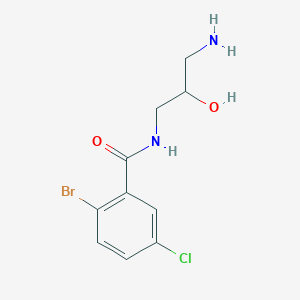
![1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6974179.png)
